molecular formula C6H3ClIN3O2S B14365845 4-Azido-3-iodobenzene-1-sulfonyl chloride CAS No. 93422-91-4

4-Azido-3-iodobenzene-1-sulfonyl chloride

Cat. No.: B14365845
CAS No.: 93422-91-4
M. Wt: 343.53 g/mol
InChI Key: AQYHNQBFQSNMLC-UHFFFAOYSA-N
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Description

4-Azido-3-iodobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of azido, iodo, and sulfonyl chloride functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-3-iodobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the iodination of benzene sulfonyl chloride to introduce the iodine atom at the desired position on the benzene ring. This is followed by the introduction of the azido group through a nucleophilic substitution reaction using sodium azide. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki and Sonogashira couplings.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the azido group can lead to the formation of amines, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

4-Azido-3-iodobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Azido-3-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The iodo group can undergo oxidative addition and reductive elimination in the presence of transition metal catalysts, facilitating various coupling reactions. The sulfonyl chloride group can react with nucleophiles to form sulfonamide and sulfonate derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Iodobenzene-1-sulfonyl chloride: Lacks the azido group, making it less versatile in certain reactions.

    4-Iodobenzenesulfonyl chloride: Similar structure but without the azido group, limiting its applications in click chemistry.

    3-Chloro-4-iodobenzene-1-sulfonyl chloride: Contains a chloro group instead of an azido group, leading to different reactivity and applications.

Uniqueness

4-Azido-3-iodobenzene-1-sulfonyl chloride is unique due to the presence of both azido and iodo groups, which provide a combination of reactivity that is not found in other similar compounds. This makes it a valuable reagent in synthetic chemistry and various research applications.

Properties

CAS No.

93422-91-4

Molecular Formula

C6H3ClIN3O2S

Molecular Weight

343.53 g/mol

IUPAC Name

4-azido-3-iodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClIN3O2S/c7-14(12,13)4-1-2-6(10-11-9)5(8)3-4/h1-3H

InChI Key

AQYHNQBFQSNMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)I)N=[N+]=[N-]

Origin of Product

United States

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